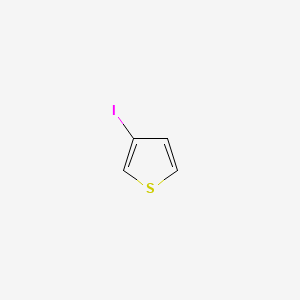

3-Iodothiophene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

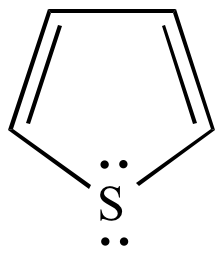

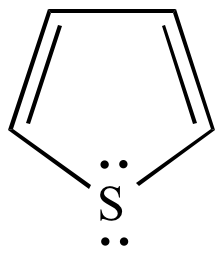

Structure

3D Structure

Propiedades

IUPAC Name |

3-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKRMQIQXMJVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146791 | |

| Record name | 3-Iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-61-0 | |

| Record name | 3-Iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodothiophene is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, enabling the introduction of the thiophene moiety into complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual workflows to aid in experimental design.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₃IS | [1] |

| Molecular Weight | 210.04 g/mol | [1] |

| CAS Number | 10486-61-0 | [1] |

| Appearance | Colorless to yellow liquid | |

| Density | 2.066 g/mL at 25 °C | |

| Boiling Point | 75 °C at 14 mmHg | |

| Melting Point | -13.4 °C | |

| Refractive Index (n²⁰/D) | 1.657 | |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Solubility | Insoluble in water. | |

| Stability | Light sensitive. Stable under recommended storage conditions. | |

| Storage | 2-8°C, under inert atmosphere, protected from light. |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.46 | dd | J = 3.0, 1.4 | H5 |

| 7.21 | dd | J = 5.0, 1.4 | H2 |

| 7.03 | dd | J = 5.0, 3.0 | H4 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 130.4 | C5 |

| 127.1 | C2 |

| 122.9 | C4 |

| 91.5 | C3 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1495 | C=C stretching (aromatic) |

| 1200-1000 | C-H in-plane bending |

| 900-700 | C-H out-of-plane bending |

| 699 | C-S stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ |

| 83 | 45 | [C₄H₃S]⁺ |

| 127 | 20 | [I]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound from 3-Bromothiophene

Method 1: Copper(I) Iodide in Quinoline [2]

This method involves a halogen exchange reaction.

-

Materials:

-

3-Bromothiophene (32.6 g, 0.2 mol)

-

Copper(I) iodide (57.1 g, 0.3 mol)

-

Quinoline (75 mL)

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

10% Sodium Bicarbonate Solution

-

Ice

-

-

Procedure:

-

To a reaction flask, add 3-bromothiophene, quinoline, and copper(I) iodide.

-

Heat the mixture to 140°C under a nitrogen atmosphere and stir for 12-20 hours.[2]

-

Cool the reaction mixture to 70°C.

-

Pour the cooled mixture into a container with ice water and concentrated hydrochloric acid.

-

Filter the mixture to remove the copper salt.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic phases and wash with a 10% sodium bicarbonate solution.

-

Separate the organic phase and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

-

Method 2: Copper-Catalyzed Iodination with Iodine [3]

This protocol utilizes a copper catalyst and elemental iodine.

-

Materials:

-

3-Bromothiophene (8.04 g, 0.049 mol)

-

Copper(I) iodide (0.47 g, 2.5 mmol)

-

N,N'-Dimethylethylenediamine (0.43 g, 4.9 mmol)

-

Iodine (16.27 g, 0.098 mol)

-

n-Butanol (20 mL)

-

Chloroform

-

-

Procedure:

-

In a 100 mL reaction flask, combine 3-bromothiophene, CuI, N,N'-dimethylethylenediamine, iodine, and n-butanol.

-

Heat the mixture in an oil bath at 120°C with magnetic stirring.

-

Monitor the reaction by GC analysis and stop after approximately 8 hours.

-

Cool the mixture to room temperature and filter.

-

Wash the filter cake twice with chloroform.

-

Combine the organic phases and evaporate the chloroform.

-

Perform vacuum distillation (8.00 kPa) and collect the fraction at 110-120°C to obtain this compound.[3]

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

-

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Ethanol/Water mixture (e.g., 5:1)

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.

-

Add the ethanol/water solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Under the inert atmosphere, add the palladium(II) acetate catalyst.

-

Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Preparation of 3-Thienylzinc Iodide

Organozinc reagents are valuable intermediates for further functionalization.

-

Materials:

-

Zinc dust (29.9 mmol)

-

Iodine (1.16 mmol)

-

Lithium chloride (31.8 mmol)

-

This compound (1.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Activate the zinc dust: In a flame-dried flask under an inert atmosphere, heat zinc dust and lithium chloride under vacuum for 10 minutes.

-

Cool to room temperature, fill with nitrogen, and add a crystal of iodine.

-

Add anhydrous THF to the activated zinc.

-

Slowly add a solution of this compound in anhydrous THF to the zinc suspension.

-

The reaction is typically initiated at room temperature and may be gently heated if necessary. The formation of the organozinc reagent can be monitored by the consumption of the starting material.

-

The resulting solution of 3-thienylzinc iodide can be used directly in subsequent reactions.[4][5]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for the synthesis of this compound from 3-bromothiophene.

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

References

- 1. This compound | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0002304A1 - Method of preparing a this compound - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. datapdf.com [datapdf.com]

- 5. US9353130B2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Iodothiophene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-iodothiophene, a key intermediate in the synthesis of various organic materials and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the three protons on the thiophene ring.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2 | 7.55 | Doublet of doublets | J(H2,H5) = 2.9, J(H2,H4) = 1.3 |

| H5 | 7.23 | Doublet of doublets | J(H5,H2) = 2.9, J(H5,H4) = 5.1 |

| H4 | 7.08 | Doublet of doublets | J(H4,H5) = 5.1, J(H4,H2) = 1.3 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows four signals, one for each of the four carbon atoms in the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C2 | 130.4 |

| C5 | 127.8 |

| C4 | 126.2 |

| C3 | 91.5 |

Note: The carbon attached to the iodine (C3) is significantly shielded, resulting in an upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

Instrument: A 500 MHz NMR spectrometer is typically used for high-resolution spectra.

-

¹H NMR:

-

A standard pulse program is used to acquire the spectrum.

-

The spectral width is set to cover the aromatic region (approximately 0-10 ppm).

-

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

The spectral width is set to cover the expected range for aromatic carbons (approximately 0-150 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands for the C-H and C-S bonds of the thiophene ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | C-H stretching (aromatic) | Medium |

| 1500-1400 | C=C stretching (aromatic ring) | Medium-Strong |

| ~1200 | C-H in-plane bending | Medium |

| ~830 | C-H out-of-plane bending | Strong |

| ~700 | C-S stretching | Medium |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Procedure:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 210 | 100 | [M]⁺ (Molecular Ion)[1] |

| 127 | Moderate | [I]⁺ |

| 83 | High | [C₄H₃S]⁺ (Thienyl cation) |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocol for Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): This is a standard hard ionization technique suitable for relatively small and volatile organic molecules like this compound.[2]

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an EI source, such as a magnetic sector or quadrupole analyzer.

-

Procedure:

-

Introduce a small amount of the sample into the instrument, where it is vaporized.

-

Bombard the gaseous sample with a beam of high-energy electrons (typically 70 eV).[2] This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to 3-Iodothiophene: Properties, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodothiophene is a pivotal heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its reactivity, driven by the carbon-iodine bond, makes it an excellent substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in the development of novel pharmaceutical compounds. Detailed experimental protocols and workflow diagrams are presented to facilitate its practical use in the laboratory.

Core Properties of this compound

This compound is a light-sensitive organoiodine compound that serves as a versatile intermediate in organic synthesis. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 10486-61-0[1] |

| Molecular Formula | C4H3IS[1] |

| Molecular Weight | 210.04 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 75 °C at 14 mmHg[3] |

| Density | 2.066 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.657[3] |

| Solubility | Insoluble in water, soluble in organic solvents |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light[3] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. Key methodologies are outlined below.

Iodocyclization of 1-Mercapto-3-yn-2-ols

A direct and efficient method for the synthesis of 3-iodothiophenes involves the iodocyclization of 1-mercapto-3-yn-2-ol derivatives. This reaction proceeds under mild conditions and offers good to excellent yields.

Experimental Protocol:

To a solution of the 1-mercapto-3-yn-2-ol derivative in acetonitrile (MeCN), molecular iodine (I₂) and sodium bicarbonate (NaHCO₃) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired this compound derivative.[4]

Caption: Iodocyclization Synthesis of this compound.

Halogen Exchange from 3-Bromothiophene

This compound can be synthesized from 3-bromothiophene via a halogen exchange reaction, often catalyzed by a copper(I) salt.

Experimental Protocol:

In a reaction vessel, 3-bromothiophene, potassium iodide (KI), a catalytic amount of copper(I) iodide (CuI), and a ligand such as N,N'-dimethylethylenediamine are combined in a suitable solvent like n-butanol. The mixture is heated under an inert atmosphere. The reaction progress is monitored by gas chromatography (GC). After completion, the mixture is cooled, filtered, and the filtrate is washed. The organic phase is then subjected to distillation to yield pure this compound.[5]

Caption: Halogen Exchange Synthesis of this compound.

Applications in Cross-Coupling Reactions

This compound is a valuable precursor in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between this compound and a boronic acid or ester.

Generalized Experimental Protocol:

In an inert atmosphere, a mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., toluene/water). The mixture is degassed and heated until the starting material is consumed. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Generalized Experimental Protocol:

To a degassed solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent such as tetrahydrofuran (THF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature. Upon completion, the reaction mixture is worked up by quenching, extraction, and purification.[6]

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene to form a substituted thiophene.

Generalized Experimental Protocol:

A mixture of this compound (1.0 eq.), an alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5-2.0 eq.) in a suitable solvent (e.g., DMF) is heated in a sealed vessel. After the reaction is complete, it is cooled and worked up by standard extraction and purification procedures.[6]

References

Synthesis of 3-Iodothiophene from Thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-iodothiophene, a critical building block in the development of novel pharmaceuticals and organic electronic materials. The document details various methodologies, presents quantitative data for comparison, and offers detailed experimental protocols for key reactions.

Introduction

This compound is a vital heterocyclic intermediate, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Its synthesis from readily available thiophene or its derivatives is a key process for chemists in medicinal and materials science. This guide explores the most prevalent and effective synthetic strategies, including halogen exchange reactions and direct iodination approaches, providing researchers with the necessary information to select and implement the optimal method for their specific needs.

Core Synthetic Strategies

The synthesis of this compound from thiophene can be broadly categorized into two main approaches: indirect synthesis via a 3-halothiophene precursor (typically 3-bromothiophene) and direct iodination of the thiophene ring. A less common, multi-step approach involves the formation of a di-iodinated thiophene followed by selective deiodination.

Halogen Exchange from 3-Bromothiophene

The most reliable and widely used methods for synthesizing this compound begin with 3-bromothiophene. This precursor is readily prepared by the debromination of 2,3,5-tribromothiophene.[1] The subsequent conversion to this compound can be achieved through two primary pathways: metal-halogen exchange followed by iodination, or copper-catalyzed halogen exchange.

This classic method involves the formation of a 3-thienyllithium intermediate via a lithium-halogen exchange reaction at low temperatures, which is then quenched with an iodine source.[2][3]

This method is generally high-yielding but requires cryogenic temperatures and the use of pyrophoric organolithium reagents, which can be a drawback for large-scale synthesis.[3]

An alternative to the organolithium route is a copper-catalyzed Finkelstein-type reaction. This method avoids the need for cryogenic conditions and pyrophoric reagents, making it more amenable to scale-up.[2][4][5]

This approach offers milder reaction conditions and avoids the hazards associated with organolithium compounds.[4]

Direct Iodination of Thiophene

Direct iodination of thiophene is a more atom-economical approach, but it is often hampered by a lack of regioselectivity. Electrophilic substitution on the thiophene ring preferentially occurs at the C2 and C5 positions. Therefore, direct iodination typically yields 2-iodothiophene and 2,5-diiodothiophene as the major products.[6]

To circumvent this, a two-step sequence involving iodination to form di- or poly-iodinated thiophenes, followed by selective deiodination, has been reported, although the overall yield is often low.[2] Some methods employing zeolites as catalysts have shown promise in altering the regioselectivity of direct iodination, but these are not yet widely adopted.[7]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Metal-Halogen Exchange | 3-Bromothiophene | n-Butyllithium, Iodine | THF/Ether | -70 | 1-2 | 63 | - | [2][3] |

| Copper-Catalyzed Exchange (Method 1) | 3-Bromothiophene | CuI, N,N'-dimethylethylenediamine, Iodine | n-Butanol | 120 | 8 | 78.3 | 98.5 | [2] |

| Copper-Catalyzed Exchange (Method 2) | 3-Bromothiophene | CuI | Quinoline | 140 | 20 | 68.3 | - | [2] |

| Copper-Catalyzed Exchange (Method 3) | 3-Bromothiophene | KI, CuI, N,N'-dimethylethylenediamine | n-Butanol | 120 | 3 | 91.7 | 97.3 | [4] |

| Direct Iodination & Deiodination | Thiophene | Iodine, then deiodination agent | - | - | - | "Relatively low" | - | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Metal-Halogen Exchange

This protocol is adapted from established literature procedures for lithium-halogen exchange.[8][9]

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether for extraction

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromothiophene (1.0 eq.) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (1.2 eq.) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Protocol 2: Copper-Catalyzed Synthesis of this compound

This protocol is based on a high-yield procedure utilizing a copper-diamine catalytic system.[4]

Materials:

-

3-Bromothiophene

-

Potassium iodide (KI)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

n-Butanol

-

Chloroform for extraction

Procedure:

-

To a 100 mL reaction flask, add 3-bromothiophene (e.g., 0.049 mol), KI (0.098 mol), CuI (0.00245 mol), and N,N'-dimethylethylenediamine (0.0049 mol).

-

Add n-butanol (e.g., 20 mL) as the solvent.

-

Heat the mixture in an oil bath with magnetic stirring at 120 °C for 3 hours.

-

Monitor the reaction progress by GC analysis.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture and wash the filter cake with chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Purification and Characterization

Purification: The primary method for purifying this compound is vacuum distillation.[2][10] The boiling point of this compound is reported as 75 °C at 14 mmHg.[10]

Characterization: The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table of Physicochemical and Spectroscopic Data:

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃IS | [11] |

| Molecular Weight | 210.04 g/mol | [11] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 75 °C / 14 mmHg | [10] |

| Density | 2.066 g/mL at 25 °C | [10] |

| Refractive Index (n20/D) | 1.657 | [10] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.08 (dd, 1H), 7.23 (dd, 1H), 7.42 (dd, 1H) | [12] |

| ¹³C NMR (Acetone-d₆) | δ (ppm): 87.0, 126.9, 131.0, 136.2 | [13] |

| Mass Spectrum (MS) | m/z: 210 (M+), 83, 39 | [2] |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the halogen exchange of 3-bromothiophene being the most reliable and high-yielding approach. The choice between the metal-halogen exchange and the copper-catalyzed method will depend on the scale of the synthesis and the available laboratory infrastructure, with the latter being more suitable for larger-scale preparations due to its milder and safer reaction conditions. Direct iodination of thiophene remains a less practical approach for obtaining pure this compound due to poor regioselectivity. This guide provides the necessary data and protocols to enable researchers to make informed decisions and successfully synthesize this important heterocyclic building block.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [wap.guidechem.com]

- 3. EP0002304B1 - Method of preparing a this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and reactions of 3-benzo[b]thienyl-lithium - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. 3-碘噻吩 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. This compound(10486-61-0) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Core Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

An In-depth Technical Guide to the Iodination of Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the iodination of thiophene, a cornerstone reaction in the synthesis of functionalized heterocycles for pharmaceutical and materials science applications. Iodinated thiophenes are versatile intermediates, serving as key building blocks in cross-coupling reactions to construct complex molecular architectures.[1][2][3] This document details the underlying reaction mechanism, compares various synthetic methodologies, provides explicit experimental protocols, and presents quantitative data in a structured format.

The iodination of thiophene proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][4][5] Thiophene is an electron-rich aromatic heterocycle, making it more reactive than benzene towards electrophiles.[6] The reaction is initiated by the attack of the thiophene's π-electron system on an electrophilic iodine species (I⁺), generated from an iodinating agent.

This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[1][7] The aromaticity of the ring is subsequently restored by the loss of a proton.

Substitution preferentially occurs at the C2 (α) position rather than the C3 (β) position. This regioselectivity is attributed to the greater stabilization of the carbocation intermediate formed during α-attack, which can delocalize the positive charge over more resonance structures, including one where the charge is on the sulfur atom.[8][9]

Caption: General mechanism for the electrophilic iodination of thiophene at the C2 position.

Iodination Methodologies

A variety of reagents can be employed for the iodination of thiophene, each with its own advantages regarding reactivity, selectivity, and reaction conditions.[1]

Molecular Iodine (I₂) with an Oxidizing Agent

Direct reaction with molecular iodine (I₂) is generally too slow. Therefore, an oxidizing agent is used to generate a more potent electrophilic iodine species.

-

Mercury(II) Oxide (HgO): This is a classic and reliable method for preparing 2-iodothiophene.[10][11] The HgO reacts with I₂ to form an electrophilic iodine species, possibly through an intermediate like iodine hypoiodite.[12] The reaction is typically performed in a non-polar solvent like benzene.[10] This method provides good yields for mono-iodination but can also produce the 2,5-diiodo- derivative as a byproduct.[10]

Caption: Proposed activation pathway of I₂ with HgO for thiophene iodination.

-

Nitric Acid (HNO₃): Aqueous nitric acid can be used as an oxidant for I₂. This method is effective for producing 2-iodothiophene.[6]

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used, mild, and efficient iodinating agent.[1][13] Its reactivity stems from the polarized N-I bond, which makes the iodine atom electrophilic.[7] For less reactive substrates, the electrophilicity of NIS can be significantly enhanced by adding a protic acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[1][7][13] The acid protonates the succinimide ring, further increasing the positive character of the iodine atom.[7]

Caption: Activation of NIS by a Brønsted acid for electrophilic iodination.

Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a highly effective reagent for the iodination of various aromatic compounds, including thiophene.[1][14] Due to the difference in electronegativity between iodine and chlorine, the molecule is polarized, acting as a source of I⁺.[14] Reactions using ICl are often fast and efficient. Potassium dichloroiodate (KICl₂) can serve as a stable, solid precursor that generates ICl in situ.[1]

Data Presentation: Comparison of Iodination Methods

The following table summarizes quantitative data for various thiophene iodination protocols, allowing for direct comparison of their efficacy and conditions.

| Substrate | Iodinating Agent(s) | Solvent | Temp. (°C) | Time | Product(s) | Yield (%) | Reference |

| Thiophene | I₂, HgO (yellow) | Benzene | RT (ice cooling) | 20 min | 2-Iodothiophene | 73-74 | [10] |

| Thiophene | I₂, HNO₃ | Not specified | 90 | Not specified | 2-Iodothiophene | Good | [6] |

| Thiophene | NIS, p-TsOH (cat.) | Ethanol | RT | 0.5-12 h | 2-Iodothiophene | High | [1] |

| 2-Chlorothiophene | NaI | Acetone/THF | 25 | 3 h | 2-Iodothiophene | 92.3 (two steps) | [15] |

| Thiophene | I₂, CuY Zeolite | CH₂Cl₂ | RT | Several h | 2-Iodothiophene | 83 (conversion) | [16] |

| 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene | ICl | CCl₄ (anhydrous) | Not specified | Not specified | 3,4-Difluoro-2,5-diiodothiophene | 80 | [17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 2-Iodothiophene using Iodine and Mercuric Oxide

This protocol is adapted from Organic Syntheses.[10]

Materials:

-

Thiophene (35 g, 0.42 mole)

-

Benzene (50 mL)

-

Yellow mercuric oxide (75 g, 0.35 mole)

-

Iodine (109 g, 0.43 mole)

-

Ether

-

Dilute sodium thiosulfate solution

-

Calcium chloride

Procedure:

-

In a wide-mouthed, glass-stoppered bottle, place thiophene (35 g) and benzene (50 mL). Cool the bottle in an ice-water bath.

-

With constant and vigorous shaking, add yellow mercuric oxide (75 g) and iodine (109 g) alternately in small portions over a period of 15-20 minutes. Maintain cooling as needed. The yellow mercuric oxide will transform into red mercuric iodide.

-

Filter the reaction mixture and wash the solid residue with three 25-mL portions of ether.

-

Combine the ether-benzene filtrate and wash it with a dilute sodium thiosulfate solution to remove any excess iodine.

-

Dry the organic layer over calcium chloride (5 g), filter, and remove the solvents (ether and benzene) by distillation on a steam bath.

-

Fractionally distill the residue under reduced pressure. Collect the 2-iodothiophene fraction at 73°C/15 mm Hg. The expected yield is 73-74%. A small amount of 2,5-diiodothiophene may remain in the distillation residue.[10]

Caption: Experimental workflow for the synthesis of 2-iodothiophene via the HgO method.

Protocol 2: General Procedure for Iodination using N-Iodosuccinimide (NIS)

This generalized protocol is based on methodologies described for the clean and efficient iodination of thiophene derivatives.[1]

Materials:

-

Substituted Thiophene (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.0-1.2 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, catalytic amount)

-

Ethanol (5-10 mL)

-

Saturated sodium thiosulfate solution

-

Ethyl acetate or Dichloromethane

-

Brine

Procedure:

-

To a stirred solution of the thiophene derivative (1.0 mmol) in ethanol, add N-Iodosuccinimide (NIS).

-

Add the catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification, if necessary, can be performed by column chromatography or recrystallization. In many cases, this method yields products pure enough to not require further purification.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]

- 12. Hypoiodite reaction: mechanism of the reaction of mercury(II) oxide–iodine with olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 14. Iodine monochloride - Wikipedia [en.wikipedia.org]

- 15. 2-Iodothiophene synthesis - chemicalbook [chemicalbook.com]

- 16. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 3-Iodothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 3-iodothiophene, a crucial building block in the synthesis of various organic materials and pharmaceutical intermediates. Proper handling and storage are paramount to ensure its integrity and prevent the formation of impurities that could compromise experimental outcomes and product quality.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless to yellow liquid that is sensitive to light.[1][2] Its stability is influenced by temperature, light exposure, and the presence of atmospheric oxygen. The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, particularly upon exposure to UV light, which can lead to the formation of radical species and subsequent degradation products.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from various chemical suppliers and safety data sheets:

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]

-

Light: Protect from light by storing in an amber or opaque container.[6][7]

-

Container: Keep in a tightly sealed container to prevent moisture ingress and evaporation.[2][7]

-

Stabilizer: this compound is often supplied with copper as a stabilizer.[3][4][5] Copper acts as a radical scavenger, inhibiting degradation pathways.

Incompatible Materials and Hazardous Decomposition

This compound should not be stored with strong oxidizing agents or strong bases, as these can promote its decomposition.[7] Upon degradation, it may release hazardous substances, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.[7]

Quantitative Stability Data (Analogous Compounds)

Table 1: Photodegradation of 2-Iodothiophene in Solution (Data is analogous and serves as an estimate for this compound)

| Wavelength (nm) | Solvent | Quantum Yield (Φ) | Half-life (t½) | Reference |

| 254 | Acetonitrile | 0.15 | ~4.6 hours | [8] |

| 300 | Methanol | 0.08 | ~8.7 hours | [9] |

Table 2: Thermal Stability of Poly(3-bromothiophene) (This data on a related polymer provides a general indication of the thiophene ring's thermal stability)

| Temperature (°C) | Atmosphere | Onset of Decomposition (°C) | Weight Loss at 500°C (%) | Reference |

| 25-600 | Nitrogen | ~350 | 45 | [5] |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on general principles of stability testing and analytical methods developed for similar compounds.

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperature and humidity.

-

Sample Preparation: Place 1 mL aliquots of this compound (with and without copper stabilizer) into amber glass vials. Prepare three sets of samples.

-

Storage Conditions:

-

Set 1: 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

-

Set 2: 25°C ± 2°C / 60% RH ± 5% RH (Long-term)

-

Set 3: 5°C ± 3°C (Recommended storage)

-

-

Time Points: Withdraw samples for analysis at 0, 1, 3, and 6 months for the accelerated study, and at 0, 3, 6, 9, 12, 18, and 24 months for the long-term study.

-

Analysis: Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 5.3) to determine the purity of this compound and quantify any degradation products.

This protocol assesses the impact of light exposure on the stability of this compound.

-

Sample Preparation: Place 1 mL aliquots of this compound into clear glass vials. Prepare a control set of samples wrapped in aluminum foil to protect from light.

-

Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.

-

Analysis: After exposure, analyze both the exposed and control samples using the stability-indicating HPLC-UV method to quantify any degradation.

This method is designed to separate this compound from its potential degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Gradient: Start with 70% A, ramp to 30% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

This method is used to identify the volatile degradation products of this compound.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Identification: Compare the mass spectra of the degradation products with a spectral library (e.g., NIST) for identification.

Visualizations

Caption: Decision tree for the proper handling and storage of this compound.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. alberts.edu.in [alberts.edu.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Electronic Properties of 3-Iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodothiophene is a pivotal heterocyclic building block in the realm of organic electronics and materials science. As a substituted thiophene, it serves as a crucial precursor for the synthesis of a wide array of conjugated polymers and small molecules utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The presence of the iodine atom at the 3-position not only facilitates various cross-coupling reactions for polymerization and functionalization but also influences the monomer's intrinsic electronic characteristics. Understanding these fundamental electronic properties is paramount for the rational design and development of novel materials with tailored performance for advanced applications. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailed experimental protocols for its characterization, and a summary of its synthesis.

Core Electronic and Physical Properties

The electronic behavior of this compound is dictated by its molecular structure, particularly the interplay between the electron-rich thiophene ring and the electronegative iodine substituent. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₃IS | [1][2] |

| Molecular Weight | 210.04 g/mol | [1][2] |

| Appearance | Colorless to yellow clear liquid | [3] |

| Boiling Point | 75 °C at 14 mmHg (lit.) | [2] |

| Density | 2.066 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.657 (lit.) | [2] |

| Ionization Energy (IE) | 8.46 eV | [4] |

| HOMO Level (from IE) | -8.46 eV | [4] |

| UV-Vis Absorption Max (λ_max) | 244 nm (in Ethanol) | [5] |

| Optical Band Gap (E_g,opt) | ~5.08 eV | Estimated |

| Electron Affinity (EA) | Not Experimentally Determined | |

| LUMO Level | Estimated to be approx. -3.38 eV | Estimated |

| Electronic Band Gap (E_g,elec) | Estimated to be approx. 5.08 eV | Estimated |

| Conductivity | Not Reported for the Monomer |

Note: The optical and electronic band gaps, as well as the LUMO level, are estimated based on the available ionization energy and UV-Vis absorption data. The conductivity of the monomer has not been reported as it is not an intrinsically conductive material in its liquid state.

Synthesis of this compound

This compound is a critical starting material for the synthesis of various functional organic materials. A general workflow for its synthesis is outlined below.

Experimental Protocols

Cyclic Voltammetry for Electronic Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox behavior of a molecule and to estimate its HOMO and LUMO energy levels.

Objective: To determine the oxidation potential of this compound and estimate its HOMO energy level.

Materials:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

Electrochemical Cell

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Inert gas (e.g., Argon or Nitrogen) for deaeration

-

Polishing materials (e.g., alumina slurries)

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

-

Deaerate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

Prepare a stock solution of this compound in the deaerated electrolyte solution to a final concentration of approximately 1-5 mM.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the this compound solution.

-

Continue to blanket the solution with the inert gas during the experiment.

-

Record a background CV scan of the electrolyte solution without the analyte to identify any background redox processes.

-

Set the potential window of the potentiostat. For oxidation, a typical starting potential could be 0 V, scanning to a positive potential (e.g., +2.0 V vs. Ag/AgCl) and back.

-

Perform the CV scan at a typical scan rate of 100 mV/s.

-

Record the resulting voltammogram (current vs. potential).

-

If a clear oxidation peak is observed, perform scans at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the reversibility of the process.

-

-

Data Analysis:

-

Determine the onset potential of the first oxidation peak from the voltammogram.

-

The HOMO energy level can be estimated using the following empirical formula, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

E_HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 4.8] eV

-

-

References

- 1. This compound | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound ≥97% | 10486-61-0 [sigmaaldrich.com]

- 3. 10486-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

A Technical Guide to the Solubility of 3-Iodothiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 3-iodothiophene, a key intermediate in the synthesis of various organic materials and pharmaceuticals. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this document compiles the essential physicochemical properties of this compound that govern its solubility. Furthermore, it outlines a standard experimental protocol for determining its solubility and provides a theoretical framework for predicting its behavior in different solvent classes. This guide is intended to be a valuable resource for laboratory researchers and professionals in chemical and drug development.

Introduction

This compound is a halogenated heterocyclic compound widely utilized in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. Its application in the development of conjugated polymers and active pharmaceutical ingredients makes understanding its solubility characteristics crucial for reaction optimization, purification, and formulation.[1] This guide addresses the solubility of this compound in organic solvents, providing key physical data and a detailed methodology for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its physical and chemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃IS | [2] |

| Molecular Weight | 210.04 g/mol | [2] |

| Appearance | Colorless to yellow clear liquid | [3] |

| Density | 2.066 g/mL at 25 °C | |

| Boiling Point | 75 °C at 14 mmHg | |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.657 | |

| logP (Octanol/Water Partition Coefficient) | 2.353 - 2.6 | [2][4] |

| Water Solubility (logWS) | -2.38 (log₁₀ of solubility in mol/L) | [4] |

The high logP value indicates that this compound is significantly more soluble in organic solvents than in water, classifying it as a lipophilic compound.[2][4] A safety data sheet notes its low water solubility, which is consistent with this data.[5]

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity and hydrogen bonding capability of this compound suggest its solubility trends. As a moderately polar molecule, it is expected to be miscible with a wide range of common organic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High / Miscible | Similar polarity and structure. |

| Aromatic Solvents | Toluene, Benzene | High / Miscible | Favorable π-π interactions with the thiophene ring. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | Good polarity match. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | High / Miscible | Dipole-dipole interactions facilitate dissolution. |

| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the solvent may be less favorable than self-association of the alcohol, but solubility is still expected to be significant. |

| Nonpolar Alkanes | Hexane, Heptane | Moderate | Lower solubility is expected compared to more polar solvents due to weaker intermolecular forces. |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This protocol provides a step-by-step guide for its implementation.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid or a separate liquid phase is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) to agitate. The system should be shaken until equilibrium is reached, which can take 24 to 72 hours.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for a sufficient period to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample from the clear, supernatant solution using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at its λmax).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

4.3. Experimental Workflow Diagram

Caption: Workflow for the shake-flask method of solubility determination.

Logical Relationship for Solubility Prediction

The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when the solute-solvent interactions overcome the solute-solute and solvent-solvent interactions.

Caption: Intermolecular forces governing the dissolution process.

Conclusion

References

- 1. 3-碘噻吩 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10486-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound (CAS 10486-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Crystal Structure of 3-Iodothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-iodothiophene derivatives, compounds of significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their chemical reactivity, physical properties, and biological activity. This document outlines the experimental protocols for their synthesis and structural analysis, presents key crystallographic data, and illustrates the experimental workflow.

Core Concepts in the Crystallography of this compound Derivatives

The determination of the crystal structure of this compound derivatives relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice. Key parameters obtained from this analysis include the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies in drug development and for the rational design of new materials.

Experimental Protocols

The determination of the crystal structure of a this compound derivative involves two primary stages: the synthesis and crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A common approach is the iodocyclization of (Z)-thiobutenynes. The following is a representative protocol for the synthesis of a substituted this compound:

Synthesis of 2,5-disubstituted-3-iodothiophenes:

-

Preparation of the (Z)-thioenyne precursor: The synthesis begins with the creation of a (Z)-thioenyne, which can be prepared through established literature methods.

-

Iodocyclization Reaction: To a solution of the (Z)-thioenyne in a suitable solvent such as dichloromethane (CH2Cl2) or 1,2-dichloroethane, an electrophilic iodine source is added.[1] The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization and formation of the this compound ring.[1]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to yield the pure this compound derivative.

-

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Other techniques such as vapor diffusion or slow cooling can also be employed.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of a this compound derivative using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Reduction: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined iteratively by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for a representative this compound derivative, providing a basis for structural comparison.

| Parameter | 2-(dodecanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

| CCDC Number | 2293105 |

| Chemical Formula | C21 H32 N2 O S |

| Molecular Weight | 376.55 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.663(3) Å, α = 86.43(3)° |

| b = 12.016(5) Å, β = 88.68(3)° | |

| c = 16.324(7) Å, γ = 78.48(3)° | |

| Unit Cell Volume | 1081.7(8) ų |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density | 1.156 Mg/m³ |

| Data Collection Temperature | 150 K |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a this compound derivative, from synthesis to final data analysis.

Caption: Experimental workflow for crystal structure determination.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Iodothiophene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials. The synthesis of aryl-substituted thiophenes is of particular interest in medicinal chemistry and materials science due to the prevalence of this scaffold in a wide range of biologically active molecules and organic electronic materials.

These application notes provide a detailed protocol for the Suzuki coupling of 3-iodothiophene with various arylboronic acids, offering a versatile and efficient method for the synthesis of 3-arylthiophenes. The provided methodologies, data, and visualizations are intended to serve as a comprehensive guide for laboratory execution, optimization, and understanding of this important transformation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki coupling of this compound with a selection of arylboronic acids, demonstrating the applicability of this protocol to both electron-rich and electron-deficient coupling partners.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 71[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Good |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Good |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | Good |

| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 80 | 12 | Good |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 ratio).

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes.

-

Catalyst Addition: Under a continuous flow of the inert gas, add the palladium catalyst (2-5 mol%) to the reaction mixture.

-

Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 3-arylthiophene.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the this compound Suzuki coupling protocol.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodothiophene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. Developed by Kenkichi Sonogashira, this reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science. The reaction typically proceeds under mild conditions, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and exhibits a broad tolerance for various functional groups.

Thiophene moieties are prevalent in a wide array of pharmaceuticals and functional organic materials. The ability to introduce alkynyl substituents onto the thiophene ring via the Sonogashira coupling opens up a vast chemical space for the synthesis of novel compounds with potential biological activity or unique optoelectronic properties. This application note provides a detailed overview and experimental protocols for the Sonogashira coupling of 3-iodothiophene with a range of terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction operates through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism proceeds as follows:

-

Palladium Cycle:

-

Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the this compound, forming a Pd(II)-thienyl complex.

-

Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynylthiophene product and regenerate the active palladium(0) catalyst.

-

-

Copper Cycle:

-

Copper(I) Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

-

The synergistic action of both catalytic cycles allows the reaction to proceed efficiently under mild conditions.

Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 1 | Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 48 | RT | 62[1] |

| 2 | Heptyne | Pd(PPh₃)₄ / CuI | Pyrrolidine | THF | 2 | RT | 85[1] |

| 3 | Heptyne | Pd(PPh₃)₄ / CuI | TBAOH | THF/MeOH | 1 | RT | 95[1] |

| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ / CuI | Pyrrolidine | THF | 4 | RT | 80[1] |

| 5 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ / CuI | TBAOH | THF/MeOH | 2 | RT | 92[1] |

| 6 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Pyrrolidine | THF | 3 | RT | 88[1] |

| 7 | Phenylacetylene | Pd(PPh₃)₄ / CuI | TBAOH | THF/MeOH | 1.5 | RT | 98[1] |

TBAOH = Tetrabutylammonium hydroxide RT = Room Temperature

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne